molecular formula C23H20N2O3 B4148863 N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4148863
M. Wt: 372.4 g/mol
InChI Key: ZYIFLZQPJGAYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of benzyl and phenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Benzyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where benzyl and phenyl halides react with the isoxazole intermediate.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline ring.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents, such as benzyl chloride or phenyl bromide, can be used under basic conditions with a suitable nucleophile.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an isoxazoline derivative.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N5-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLINECARBOXAMIDE: A reduced form of the compound with an isoxazoline ring.

    N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID: An oxidized form with a carboxylic acid group.

Uniqueness

N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazole ring structure

Properties

IUPAC Name

N-benzyl-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21-14-8-7-13-19(21)20-15-22(28-24-20)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-14,22,26H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIFLZQPJGAYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
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N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
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N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-BENZYL-3-(2-HYDROXYPHENYL)-N~5~-PHENYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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